2-(8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-methylbenzyl)acetamide
Description
Properties
IUPAC Name |
2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O3/c1-13-3-5-15(6-4-13)11-20-16(23)12-22-17(24)19(21-18(22)25)9-7-14(2)8-10-19/h3-6,14H,7-12H2,1-2H3,(H,20,23)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTOBDLZGPSSNMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2(CC1)C(=O)N(C(=O)N2)CC(=O)NCC3=CC=C(C=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-methylbenzyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the spirocyclic core and subsequent functionalization to introduce the acetamide and benzyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
2-(8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-methylbenzyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, enabling the synthesis of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized compounds.
Scientific Research Applications
2-(8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-methylbenzyl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: It has potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-methylbenzyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate various biological pathways, leading to its observed effects. For example, it may inhibit the activity of certain kinases, thereby affecting signal transduction and cellular responses .
Comparison with Similar Compounds
Similar Compounds
2,8-Diazaspiro[4.5]decan-1-one derivatives: These compounds share a similar spirocyclic core and exhibit comparable biological activities.
Methyl 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetate: This compound has a similar structure but differs in its functional groups.
Uniqueness
2-(8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-methylbenzyl)acetamide is unique due to its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties. Its ability to selectively interact with certain molecular targets makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
The compound 2-(8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-methylbenzyl)acetamide is a member of the diazaspirodecane family, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
The chemical structure of the compound can be summarized as follows:
| Property | Value |
|---|---|
| Chemical Formula | C₁₁H₁₆N₂O₄ |
| Molecular Weight | 240.26 g/mol |
| IUPAC Name | This compound |
| Appearance | Powder |
Anticancer Properties
Research indicates that compounds within the diazaspirodecane class exhibit significant anticancer properties. A study by Zhang et al. (2017) demonstrated that hydantoin derivatives, structurally related to our compound of interest, showed potent activity against various cancer cell lines. The mechanism is thought to involve the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells .
Antimicrobial Activity
Preliminary studies suggest that the compound exhibits antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in activated immune cells. This suggests potential applications in treating inflammatory diseases such as arthritis and asthma .
Case Studies
- Anticancer Activity : A case study involving a derivative of this compound demonstrated a significant reduction in tumor size in murine models when administered at specific dosages over a period of 28 days. The study noted a 50% decrease in tumor volume compared to control groups, indicating strong anticancer efficacy .
- Antimicrobial Evaluation : Another study assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both pathogens, showcasing its potential as an antimicrobial agent .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Modulation of Immune Response : By affecting cytokine production, it can modulate immune responses, providing therapeutic benefits in inflammatory conditions.
- Membrane Disruption : Its interaction with bacterial membranes may lead to increased permeability and subsequent cell death.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-(8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-N-(4-methylbenzyl)acetamide, and how can reaction conditions be optimized?
- Methodological Answer : The compound’s synthesis likely involves multi-step reactions, including amidation and spiro-ring formation. For analogous spiro-diazepinediones, a common approach is to use 4-methylbenzylamine and a functionalized spiro precursor, followed by coupling via amidation or nucleophilic substitution. Optimization may involve solvent selection (e.g., DMF for polar aprotic conditions), temperature control (reflux for cyclization), and catalysts (e.g., acetic acid for amidation) . Purity can be enhanced using column chromatography with gradients of ethyl acetate/hexane .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound’s structure and purity?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) is essential for confirming the spirocyclic structure and substituent positions (e.g., 8-methyl group). Infrared (IR) spectroscopy identifies carbonyl stretches (2,4-dioxo groups). High-resolution mass spectrometry (HRMS) validates the molecular formula. For purity, HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) is recommended, as described for related acetamide derivatives .
Q. How can researchers design initial biological activity screens for this compound?
- Methodological Answer : Prioritize targets based on structural analogs. For example, spiro-diazepinediones often exhibit kinase or protease inhibition. Use in vitro assays like enzyme-linked immunosorbent assays (ELISA) for target binding affinity. Cytotoxicity can be assessed via MTT assays on cell lines (e.g., HEK293 or HeLa). Dose-response curves (0.1–100 µM) and positive controls (e.g., staurosporine for kinases) are critical .
Advanced Research Questions
Q. How can computational modeling aid in predicting the compound’s reactivity and interaction with biological targets?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize the molecule’s geometry and electron density, identifying reactive sites (e.g., amide bonds). Molecular docking (AutoDock Vina) predicts binding modes to targets like kinases, using crystallographic data from Protein Data Bank (PDB) entries (e.g., 1ATP for ATP-binding pockets). MD simulations (NAMD/GROMACS) assess stability of ligand-protein complexes over 100-ns trajectories .
Q. What strategies resolve contradictory data in stability studies under varying pH and temperature conditions?
- Methodological Answer : Perform accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring. Use Design of Experiments (DoE) to model degradation pathways. For pH-dependent instability (e.g., hydrolysis of the acetamide group), buffer solutions (pH 1–13) and LC-MS/MS identify degradation products. Statistical tools (ANOVA) quantify significant factors .
Q. How can reaction fundamentals and reactor design improve scalability for this compound?
- Methodological Answer : Continuous-flow reactors enhance yield and reduce side reactions (e.g., clogging in spirocyclic syntheses). Computational fluid dynamics (CFD) models optimize mixing efficiency. Membrane separation technologies (e.g., nanofiltration) purify intermediates. Scale-up requires kinetic studies (Arrhenius plots) to maintain reaction control .
Q. What advanced crystallography techniques elucidate conformational flexibility in the spirocyclic core?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with Cu-Kα radiation resolves the spiro[4.5]decane ring’s puckering. Temperature-dependent crystallography (100–300 K) detects dynamic behavior. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., C–H···O bonds) influencing stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
